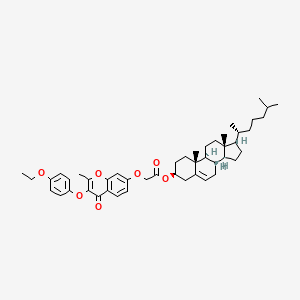
Cholest-5-EN-3-YL ((3-(4-ethoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholest-5-EN-3-YL ((3-(4-ethoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate is a complex organic compound with the molecular formula C47H62O7 and a molecular weight of 739.014. This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-EN-3-YL ((3-(4-ethoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate involves multiple steps, typically starting with the preparation of the chromen-7-YL derivative followed by its coupling with the cholest-5-EN-3-YL moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with industrial safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
Cholest-5-EN-3-YL ((3-(4-ethoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the chromen-7-YL moiety, potentially leading to the formation of different oxo derivatives.
Reduction: Reduction reactions can alter the ethoxyphenoxy group, affecting the compound’s overall reactivity.
Substitution: Substitution reactions can occur at the ethoxyphenoxy or chromen-7-YL groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxo derivatives, while substitution reactions can produce a range of new compounds with modified functional groups .
Scientific Research Applications
Cholest-5-EN-3-YL ((3-(4-ethoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including interactions with cellular receptors and enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cholest-5-EN-3-YL ((3-(4-ethoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Cholest-5-EN-3-YL ((2-ME-4-oxo-3-phenoxy-4H-chromen-7-YL)oxy)acetate
- Cholest-5-EN-3-YL ((4-bromophenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate
- Cholest-5-EN-2-YL ((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-YL)oxy)acetate
Uniqueness
Cholest-5-EN-3-YL ((3-(4-ethoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenoxy group, in particular, differentiates it from other similar compounds, potentially leading to unique interactions and applications .
Properties
Molecular Formula |
C47H62O7 |
|---|---|
Molecular Weight |
739.0 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[3-(4-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C47H62O7/c1-8-50-33-13-15-34(16-14-33)54-45-31(5)52-42-27-35(17-19-38(42)44(45)49)51-28-43(48)53-36-22-24-46(6)32(26-36)12-18-37-40-21-20-39(30(4)11-9-10-29(2)3)47(40,7)25-23-41(37)46/h12-17,19,27,29-30,36-37,39-41H,8-11,18,20-26,28H2,1-7H3/t30-,36+,37+,39-,40+,41+,46+,47-/m1/s1 |
InChI Key |
PCZROEOJSRZAEK-BWYXJANRSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)O[C@H]4CC[C@@]5([C@H]6CC[C@]7([C@H]([C@@H]6CC=C5C4)CC[C@@H]7[C@H](C)CCCC(C)C)C)C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CCC7C(C)CCCC(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















